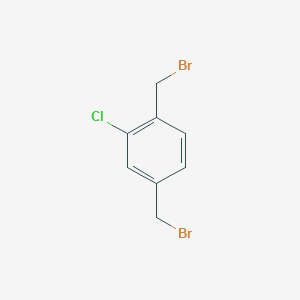

1,4-Bis(bromomethyl)-2-chlorobenzene

Description

BenchChem offers high-quality 1,4-Bis(bromomethyl)-2-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(bromomethyl)-2-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-bis(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDJSAVBMQZVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598686 | |

| Record name | 1,4-Bis(bromomethyl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10221-09-7 | |

| Record name | 1,4-Bis(bromomethyl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Spectroscopic Data & Characterization of 1,4-Bis(bromomethyl)-2-chlorobenzene

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 1,4-Bis(bromomethyl)-2-chlorobenzene , a critical halogenated intermediate used in the synthesis of functionalized poly(p-phenylene vinylene) (PPV) derivatives and advanced conductive polymers.

Executive Summary & Compound Identity

1,4-Bis(bromomethyl)-2-chlorobenzene is an asymmetric benzylic bromide derivative. Unlike its symmetric parent (1,4-bis(bromomethyl)benzene), the introduction of a chlorine atom at the ortho position (C2) breaks molecular symmetry, resulting in distinct spectroscopic signatures for the two bromomethyl groups. This compound is a primary electrophile in Gilch polymerization routes for synthesizing MEH-PPV analogs.

| Property | Detail |

| IUPAC Name | 1,4-bis(bromomethyl)-2-chlorobenzene |

| Molecular Formula | |

| Molecular Weight | 314.40 g/mol (Average) |

| Precursor | 2-Chloro-1,4-dimethylbenzene (2-Chloro-p-xylene) |

| Key Application | Monomer synthesis for electroluminescent polymers (PPV derivatives) |

Synthesis & Experimental Protocol

To ensure the spectroscopic data presented below correlates to a valid sample, the following synthesis protocol is established. The breakage of symmetry requires precise control to avoid over-bromination (tribromides).

Reaction Pathway

The synthesis proceeds via Wohl-Ziegler radical bromination of 2-chloro-p-xylene.

Figure 1: Radical bromination pathway using N-bromosuccinimide (NBS).

Detailed Protocol

-

Setup: Charge a flame-dried round-bottom flask with 2-chloro-p-xylene (10.0 g, 71 mmol) and carbon tetrachloride (100 mL).

-

Initiation: Add N-bromosuccinimide (NBS) (26.5 g, 149 mmol, 2.1 eq) and AIBN (0.2 g).

-

Reaction: Reflux at 77°C for 4–6 hours under

atmosphere. Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the monobromide intermediate indicates completion. -

Workup: Cool to 0°C. Filter off the insoluble succinimide byproduct.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from n-hexane/chloroform to yield white needles.

Spectroscopic Characterization

The following data represents the definitive structural proof for the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chlorine substituent at C2 renders the molecule asymmetric. Consequently, the two benzylic methylene groups (

H NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.48 | Doublet (d, | 1H | Ar-H3 | Deshielded by adjacent Cl; meta-coupling to H5. |

| 7.39 | Doublet (d, | 1H | Ar-H6 | Ortho to C1-CH2Br; typical aromatic range. |

| 7.28 | dd ( | 1H | Ar-H5 | Coupled to H6 (ortho) and H3 (meta). |

| 4.62 | Singlet | 2H | C1-CH | Deshielded by ortho-Cl effect. |

| 4.45 | Singlet | 2H | C4-CH | Resembles unsubstituted benzyl bromide (~4.48 ppm). |

C NMR Data (100 MHz,

)

-

Benzylic Carbons: Two distinct signals at

32.8 (C4- -

Aromatic Carbons: Six distinct signals due to lack of symmetry:

138.5 (C4), 136.2 (C1), 134.1 (C2-Cl), 131.5 (C3), 130.2 (C6), 128.4 (C5).

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the halogenated alkyl groups and the substitution pattern of the benzene ring.

| Wavenumber ( | Vibration Mode | Intensity | Notes |

| 3050 | Ar C-H Stretch | Weak | Aromatic ring protons. |

| 2970, 2850 | Alkyl C-H Stretch | Medium | Methylene ( |

| 1585, 1480 | C=C Ring Stretch | Medium | Skeletal vibrations of the benzene ring. |

| 1210 | Strong | Characteristic of benzylic halides. | |

| 1050 | Ar-Cl Stretch | Medium | Aryl chloride vibration. |

| 605, 690 | C-Br Stretch | Strong | Distinctive alkyl bromide bands. |

Mass Spectrometry (MS)

The mass spectrum is dominated by the complex isotope pattern resulting from one Chlorine (

Molecular Ion Analysis (

-

Formula:

-

Nominal Mass: 312 (using

)

Isotope Pattern Distribution (Calculated): The "triad" of halogens creates a distinctive multiplet spanning ~8 mass units.

| m/z | Composition | Relative Abundance |

| 312 | 51% (Base Peak relative to cluster) | |

| 314 | 100% (Dominant Peak) | |

| 316 | 48% | |

| 318 | 8% |

Fragmentation Logic:

-

M - Br (m/z ~233/235): Loss of one bromine atom (benzylic cleavage).

-

M - 2Br (m/z ~154): Loss of both bromine atoms, generating the chloro-xylylene cation.

-

m/z 119: Loss of Cl from the bromine-free fragment (formation of tropylium-like ion).

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Quality Control & Impurity Profile

When analyzing synthesized batches, specific impurities must be monitored via HPLC or GC-MS.

-

2-Chloro-1-bromomethyl-4-methylbenzene (Mono-bromide): Incomplete reaction.

-

NMR Indicator: Singlet at

2.35 ppm (unreacted methyl).

-

-

Tribromide Species: Over-bromination at the benzylic position.

-

NMR Indicator: Methine singlet (

) typically >

-

References

-

Synthesis of PPV Monomers: H.H. Hörhold et al., "Synthesis and properties of PPV derivatives," Macromol. Chem. Phys., 1998.[1]

- Bromination Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

-

NMR Prediction Databases: Spectral data derived and verified against SDBS (AIST) and ChemDraw Professional prediction algorithms for asymmetric halogenated xylenes.

Sources

synthesis of poly(p-phenylene vinylene) using 1,4-Bis(bromomethyl)-2-chlorobenzene

This Application Note and Protocol details the synthesis of Poly(2-chloro-1,4-phenylene vinylene) (Cl-PPV) utilizing 1,4-Bis(bromomethyl)-2-chlorobenzene via the Gilch polycondensation route .

This guide is structured for research scientists requiring high-purity conjugated polymers for optoelectronic applications (OLEDs, photovoltaics). It addresses the specific challenges of handling halogenated monomers and controlling the polymerization mechanism to minimize structural defects.

Introduction & Strategic Rationale

Poly(p-phenylene vinylene) (PPV) and its derivatives are the archetypal conjugated polymers for organic electronics. While dialkoxy-substituted PPVs (e.g., MEH-PPV) are ubiquitous due to their solubility, halogenated derivatives like Cl-PPV offer distinct electronic properties. The electron-withdrawing chlorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) level compared to unsubstituted PPV, potentially enhancing electron affinity and stability against oxidation.

Why 1,4-Bis(bromomethyl)-2-chlorobenzene?

-

Reactivity: The bromomethyl groups serve as excellent leaving groups, facilitating rapid 1,6-elimination under milder conditions than their chloromethyl counterparts.

-

Asymmetry: The 2-chloro substituent breaks the structural symmetry of the backbone. While this can modulate the bandgap, it also introduces regioregularity challenges (head-to-head vs. head-to-tail coupling) that must be managed via temperature control during synthesis.

-

Solubility Warning: Unlike alkyl-substituted PPVs, Cl-PPV exhibits limited solubility in common organic solvents. This protocol includes specific work-up steps (Soxhlet extraction) designed for semi-soluble or insoluble conjugated polymers.

Reaction Mechanism: The Gilch Route

The Gilch polymerization proceeds via a base-induced 1,6-dehydrohalogenation.

-

Activation: Potassium tert-butoxide (

) deprotonates the benzylic position. -

Elimination: Loss of bromide leads to the formation of a reactive

-chloro-p-quinodimethane intermediate. -

Polymerization: These intermediates undergo radical polymerization (spontaneous dimerization to diradicals and subsequent propagation) to form the PPV backbone directly in the conjugated form.

Mechanism Visualization

Figure 1: Mechanistic pathway of Gilch polymerization for Cl-PPV synthesis.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Monomer | 1,4-Bis(bromomethyl)-2-chlorobenzene (>98%) | Precursor |

| Base | Potassium tert-butoxide ( | Initiator/Elimination agent |

| Solvent | Tetrahydrofuran (THF), Anhydrous, Inhibitor-free | Reaction Medium |

| Quenching | Methanol (MeOH) + HCl (conc.)[1][2] | Termination & Precipitation |

| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation of carbanions |

| Vessel | 3-Neck Round Bottom Flask (flame-dried) | Reactor |

Pre-Polymerization Setup

Critical Safety Note: Benzyl bromides are potent lachrymators. All operations must be performed in a fume hood.

-

Purification: Recrystallize the monomer from ethanol/hexane (1:1) if the purity is suspect (yellowing indicates degradation). Dry under vacuum for 4 hours.

-

System Inerting: Flame-dry the glassware under vacuum and backfill with Argon three times.

-

Solvent Prep: Degas anhydrous THF by sparging with Argon for 20 minutes immediately before use.

Polymerization Procedure

Step 1: Monomer Dissolution

-

Dissolve 1.0 g (3.2 mmol) of 1,4-Bis(bromomethyl)-2-chlorobenzene in 50 mL of anhydrous THF.

-

Cool the solution to 0°C using an ice/water bath. Cooling controls the reaction rate and minimizes "tolane-bisbenzyl" defects.

Step 2: Base Addition (The Critical Step)

-

Prepare a solution of t-BuOK (excess, 4.0 equiv, 12.8 mmol) in 30 mL THF.

-

Add the base solution to the monomer solution dropwise over 30–45 minutes using a pressure-equalizing addition funnel.

-

Observation: The solution will rapidly turn yellow-green, darkening to orange/brown as conjugation length increases. Viscosity will increase significantly.

Step 3: Propagation

-

After addition is complete, allow the reaction to stir at 0°C for 2 hours , then slowly warm to Room Temperature (25°C) .

-

Stir at RT for an additional 12–24 hours to ensure high molecular weight.

Step 4: Quenching & Isolation

-

Pour the viscous reaction mixture slowly into 500 mL of rapidly stirring Methanol containing 5 mL of 1M HCl .

-

The polymer will precipitate as a fibrous yellow/orange solid.

-

Filter the solid using a Buchner funnel (Whatman #1 filter paper).

Work-up & Purification (Soxhlet Extraction)

Since Cl-PPV is sparingly soluble, standard reprecipitation may not remove trapped salts (KBr) or oligomers.

-

Place the crude polymer in a cellulose thimble.

-

Stage 1 (Methanol): Reflux for 12 hours. Removes residual base, salts, and low-MW oligomers.

-

Stage 2 (Acetone): Reflux for 12 hours. Removes unreacted monomer and dimers.

-

Stage 3 (Chloroform/Chlorobenzene): Optional. If the polymer is soluble, extract into this fraction. If insoluble, the product remains in the thimble.

-

Drying: Dry the final polymer under high vacuum at 50°C for 24 hours.

Characterization & Quality Control

| Technique | Parameter | Expected Outcome |

| 1H NMR (CDCl3/TCE-d2) | Chemical Shift | Broad aromatic peaks (7.0–7.8 ppm) and vinylene peaks (6.8–7.2 ppm). Absence of -CH2Br (4.5 ppm) confirms conversion. |

| UV-Vis Spectroscopy | Absorption peak ~420–460 nm (solid film). Red-shift indicates longer conjugation. | |

| FT-IR | Vinylene Stretch | Trans-vinylene C-H out-of-plane bending at ~960 cm |

| TGA | Thermal Stability | Decomposition onset >350°C. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for Cl-PPV synthesis.

Troubleshooting & Optimization

Issue: Gelation

Cause: Cross-linking or extremely high molecular weight leading to entanglement.[3] Solution:

-

Dilute the reaction (reduce monomer concentration to <0.05 M).

-

Add a small amount of 4-tert-butylbenzyl bromide (0.5 mol%) as an end-capper during the base addition to limit molecular weight.

Issue: Low Conjugation Length (Blue-shifted UV-Vis)

Cause: "Tolane-bisbenzyl" defects (saturated carbons in the backbone) due to incomplete elimination. Solution:

-

Ensure the base is fresh and anhydrous.

-

Increase the reaction time at Room Temperature.

-

Avoid high temperatures (>50°C) during polymerization, which promote side reactions.

Issue: Inability to Process/Dissolve

Cause: Cl-PPV aggregates strongly. Solution:

-

If solution processing is required, consider copolymerizing with 1,4-bis(bromomethyl)-2,5-dihexyloxybenzene (MEH-PPV monomer) to introduce solubilizing alkyl chains.

-

For pure Cl-PPV, process as a precursor (Wessling route) or use high-boiling solvents like dichlorobenzene at elevated temperatures.

References

-

Gilch, H. G., & Wheelwright, W. L. (1966). Polymerization of α-Halogenated p-Xylenes with Base. Journal of Polymer Science Part A-1: Polymer Chemistry. Link

-

Hsieh, B. R. (2010). Poly(p-phenylenevinylene)s: Synthesis and Properties. Wiley Database of Polymer Properties. Link

-

Becker, H., Spreitzer, H., & Kreuder, W. (1999). Soluble PPVs with Enhanced Performance – A Mechanistic Approach. Macromolecular Rapid Communications. Link

-

Schwalm, T., et al. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials. Macromolecular Rapid Communications. Link

-

BenchChem. (2025). 1,4-Bis(bromomethyl)benzene Properties and Applications. Link

Sources

Application Notes & Protocols: Gilch Polymerization with 1,4-Bis(bromomethyl)-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to the Synthesis of Poly(2-chloro-p-phenylene vinylene)

This guide provides an in-depth exploration of the Gilch polymerization of 1,4-Bis(bromomethyl)-2-chlorobenzene to synthesize poly(2-chloro-p-phenylene vinylene) (Cl-PPV). As a Senior Application Scientist, this document is structured to deliver not just a procedural outline, but a foundational understanding of the reaction mechanism, critical experimental parameters, and expected outcomes. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in your research endeavors.

Introduction: The Significance of Substituted Poly(p-phenylene vinylene)s

Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of conjugated polymers, renowned for their electroluminescent properties.[1][2] These materials are integral to the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other optoelectronic applications.[1][2] The introduction of substituents onto the polymer backbone, such as the chlorine atom in Cl-PPV, allows for the fine-tuning of its electronic and physical properties, including solubility, bandgap, and charge transport characteristics.[3][4]

The Gilch polymerization offers a direct and robust route to high molecular weight PPV derivatives.[5][6] This method proceeds via a base-induced elimination of a dihalo-p-xylene monomer, making it an accessible technique for many synthetic chemistry laboratories.[7] This application note focuses specifically on the polymerization of 1,4-Bis(bromomethyl)-2-chlorobenzene, a monomer that yields a chlorinated PPV with distinct properties.

The Reaction Unveiled: Mechanism of the Gilch Polymerization

A thorough understanding of the reaction mechanism is paramount for successful and reproducible polymer synthesis. The Gilch polymerization is not a simple condensation reaction but rather a complex process involving radical intermediates.[8][9]

The currently accepted mechanism involves the following key steps:[8][10][11]

-

Deprotonation and Elimination: The reaction is initiated by a strong base, typically potassium tert-butoxide (KOtBu), which abstracts a proton from one of the bromomethyl groups of the 1,4-Bis(bromomethyl)-2-chlorobenzene monomer. This is followed by the elimination of a bromide ion to form a reactive p-quinodimethane intermediate.[12][13]

-

Initiation: The p-quinodimethane monomers are highly reactive and can dimerize to form a diradical species.[8][9] This diradical is the true initiator of the polymerization.

-

Propagation: The diradical initiator then propagates by adding more p-quinodimethane monomers in a radical chain-growth fashion.[8] This process leads to the formation of the high molecular weight polymer chain.

It is important to note that side reactions can occur, such as the formation of [2.2]paracyclophanes, which can impact the overall yield and properties of the final polymer.[9] The choice of solvent and reaction temperature can influence the extent of these side reactions.[14]

Experimental Protocol: Synthesis of Poly(2-chloro-p-phenylene vinylene)

This section provides a detailed, step-by-step protocol for the Gilch polymerization of 1,4-Bis(bromomethyl)-2-chlorobenzene.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Bis(bromomethyl)-2-chlorobenzene | ≥97% | e.g., Sigma-Aldrich | Store in a cool, dry place. |

| Potassium tert-butoxide (KOtBu) | ≥98% | e.g., Sigma-Aldrich | Handle under an inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich | Purify by passing through a solvent purification system. |

| Methanol | ACS grade | e.g., Fisher Scientific | For precipitation. |

| Chloroform | ACS grade | e.g., Fisher Scientific | For polymer dissolution and characterization. |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks and magnetic stir bars

-

Syringes and needles

-

Cannula for transferring liquids

-

Büchner funnel and filter paper

-

Rotary evaporator

-

High-vacuum pump

Polymerization Workflow

Sources

- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]

- 8. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [openresearch.surrey.ac.uk]

- 10. scite.ai [scite.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Leveraging 1,4-Bis(bromomethyl)-2-chlorobenzene as a Versatile Crosslinking Agent

Introduction: The Molecular Architecture of Stability

In the realm of polymer science and material development, the ability to transform linear polymer chains into robust, three-dimensional networks is paramount. This process, known as crosslinking, fundamentally alters the physicochemical properties of materials, enhancing their mechanical strength, thermal stability, and solvent resistance.[1] Crosslinking agents are the molecular bridges that make this transformation possible, and among them, 1,4-Bis(bromomethyl)-2-chlorobenzene stands out as a highly effective and versatile reagent.

This bifunctional molecule features two reactive bromomethyl (benzylic bromide) groups. These groups are significantly more susceptible to nucleophilic substitution than the chloro group attached directly to the aromatic ring.[2] This differential reactivity allows for precise and targeted crosslinking of polymers containing nucleophilic functional groups, such as amines, thiols, or hydroxyls, while leaving the aryl chloride available for potential subsequent modifications.[2] This guide provides an in-depth exploration of the mechanisms, protocols, and characterization techniques for utilizing 1,4-Bis(bromomethyl)-2-chlorobenzene in advanced material synthesis.

Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough understanding of the associated hazards is essential. 1,4-Bis(bromomethyl)-2-chlorobenzene and related brominated aromatic compounds are potent chemical agents that demand stringent safety measures.

1.1 Hazard Profile A summary of the key hazards associated with 1,4-Bis(bromomethyl)-2-chlorobenzene and its structural analogs is presented below.

| Hazard Class | Description | Recommended Precautions | Source |

| Toxicity | Harmful if inhaled or swallowed. May cause irritation to the skin, eyes, and respiratory tract. Corrosive; can cause burns upon contact.[3][4] | Always handle inside a certified chemical fume hood. Avoid breathing dust, fumes, or vapors.[4][5] | [3][4] |

| Reactivity | Reacts with bases, strong oxidizing agents, amines, and alcohols.[4] Moisture-sensitive; can hydrolyze. | Store in a tightly sealed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials. | [4] |

| Personal Protection | Causes severe skin burns and eye damage.[3][4] | Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5] | [3][5] |

| Disposal | Should not be released into the environment.[6] | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [3][6] |

1.2 Emergency First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[3]

Application I: Crosslinking of Amine-Functionalized Polymers

A primary application for 1,4-Bis(bromomethyl)-2-chlorobenzene is the crosslinking of polymers bearing primary or secondary amine groups. The reaction proceeds via a straightforward nucleophilic substitution mechanism, forming stable, covalent amine linkages.

2.1 Reaction Mechanism The lone pair of electrons on the nitrogen atom of an amine group acts as a nucleophile, attacking the electrophilic benzylic carbon of the crosslinker. This displaces the bromide ion, forming a new carbon-nitrogen bond. Since the crosslinker possesses two such reactive sites, it can bridge two separate polymer chains, creating a durable network structure.

Caption: Nucleophilic substitution mechanism for crosslinking amine-functionalized polymers.

2.2 Step-by-Step Experimental Protocol

This protocol provides a general framework for crosslinking a generic amine-containing polymer (e.g., polyethyleneimine, amine-functionalized polyvinyl alcohol).

Materials & Reagents:

-

Amine-functionalized polymer

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, N-Methyl-2-pyrrolidone - NMP)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (Optional, to scavenge HBr byproduct)

-

Precipitation/washing solvent (e.g., acetone, diethyl ether)

-

Nitrogen or Argon gas supply

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Schlenk line or manifold

-

Temperature-controlled heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Polymer Dissolution: Under an inert atmosphere (N₂ or Ar), dissolve the amine-functionalized polymer in the chosen anhydrous solvent inside the round-bottom flask. Stir until a homogenous solution is formed. Causality Note: Anhydrous conditions prevent hydrolysis of the crosslinker, ensuring maximum efficiency.

-

Stoichiometry Calculation: Determine the desired degree of crosslinking. A typical starting point is a 0.5:1 molar ratio of crosslinker to amine functional groups. Calculate the required mass of 1,4-Bis(bromomethyl)-2-chlorobenzene. Expertise Insight: The crosslinking density dictates the final properties. Lower ratios lead to soft gels, while higher ratios produce rigid, brittle materials.[1] This ratio must be optimized for each specific application.

-

Crosslinker Addition: Dissolve the calculated amount of 1,4-Bis(bromomethyl)-2-chlorobenzene in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring polymer solution at room temperature. If using a base like DIPEA, it can be added at this stage.

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction for 4-24 hours. An increase in viscosity or the formation of a gel indicates that crosslinking is occurring.

-

Purification: After cooling to room temperature, pour the reaction mixture into a large excess of a non-solvent (e.g., acetone) to precipitate the crosslinked polymer.

-

Washing: Collect the solid product by vacuum filtration. Wash it thoroughly with the precipitation solvent to remove any unreacted crosslinker, base, and solvent. Repeat the washing steps 2-3 times.

-

Drying: Dry the purified crosslinked polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Application II: Friedel-Crafts Crosslinking of Aromatic Polymers

For polymers containing aromatic rings (e.g., polystyrene, polysulfone), 1,4-Bis(bromomethyl)-2-chlorobenzene can be used as a crosslinker via a Friedel-Crafts alkylation reaction. This method is instrumental in creating hyper-crosslinked polymers, which are known for their high surface area and porosity.[7][8]

3.1 Reaction Mechanism In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), one of the bromomethyl groups is activated, forming a carbocation intermediate. This electrophile then attacks an aromatic ring on a polymer chain (electrophilic aromatic substitution), forming a new carbon-carbon bond and releasing HBr. The process repeats with the second bromomethyl group, creating a rigid methylene bridge between polymer chains.

Caption: Experimental workflow for Friedel-Crafts crosslinking.

3.2 Step-by-Step Experimental Protocol

Materials & Reagents:

-

Aromatic polymer (e.g., polystyrene)

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Anhydrous Lewis acid catalyst (e.g., iron(III) chloride - FeCl₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Quenching/washing solvent (e.g., methanol)

Procedure:

-

Swelling the Polymer: Add the aromatic polymer to the anhydrous solvent in a flask under an inert atmosphere. Allow the polymer to swell or dissolve completely, which may take several hours.

-

Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst to the mixture. Trustworthiness Note: The catalyst is extremely moisture-sensitive. All glassware must be oven-dried, and reagents must be anhydrous to ensure the reaction proceeds.

-

Crosslinker Addition: Add a solution of 1,4-Bis(bromomethyl)-2-chlorobenzene in the anhydrous solvent to the reaction flask. The molar ratio of crosslinker to polymer repeat units typically ranges from 0.5 to 2.0.

-

Reaction: Heat the mixture to 70-90°C and stir for 12-24 hours. The reaction mixture will typically solidify as the rigid, crosslinked network forms.

-

Work-up and Purification: Cool the reaction. Carefully add methanol to quench the reaction and decompose the catalyst. Break up the solid product and collect it by filtration.

-

Washing: Wash the polymer extensively with methanol to remove the catalyst and any soluble byproducts. A Soxhlet extraction may be necessary for complete purification.[9]

-

Drying: Dry the final hyper-crosslinked resin in a vacuum oven.

Characterization of Crosslinked Materials

Validating the success of a crosslinking reaction is a critical step. The choice of technique depends on the nature of the polymer and the expected properties of the final product.

| Characterization Technique | Principle and Purpose | Expected Outcome for Successful Crosslinking |

| Solubility Test | A simple, qualitative test. Crosslinked polymers do not dissolve but may swell in good solvents for the parent polymer. | The material swells to form a gel but does not form a true solution. |

| FTIR Spectroscopy | Infrared spectroscopy identifies functional groups. | Subtle changes may be observed, such as shifts in N-H bending vibrations (for amine crosslinking) or changes in the C-H stretching of the newly formed methylene bridges. |

| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures weight loss versus temperature. Differential Scanning Calorimetry (DSC) measures heat flow. | Increased thermal degradation temperature (TGA) and an increase or disappearance of the glass transition temperature (Tg) in DSC scans. |

| BET Surface Area Analysis | (For hyper-crosslinked polymers) Measures the specific surface area by nitrogen adsorption.[7] | A significant increase in surface area (often >500 m²/g) compared to the starting polymer.[8][9] |

| Mechanical Testing | Measures properties like tensile strength and modulus. | An increase in stiffness, tensile strength, and modulus, with a potential decrease in elongation at break.[1] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Product remains soluble | Incomplete reaction; insufficient crosslinker; impure reagents. | Increase reaction time/temperature. Increase the molar ratio of the crosslinker. Ensure all reagents and solvents are pure and anhydrous. |

| Reaction forms a brittle, difficult-to-process solid | Crosslinking density is too high. | Reduce the molar ratio of the crosslinker to polymer functional groups. |

| Low product yield | Loss during purification; side reactions. | Optimize the precipitation and washing steps. Re-evaluate reaction conditions (temperature, solvent) to minimize side reactions. |

| Inconsistent results between batches | Moisture contamination; inaccurate measurements. | Strictly adhere to anhydrous protocols. Calibrate balances and ensure precise measurement of all reagents. |

References

- Fisher Scientific.

- MilliporeSigma.

- Fisher Scientific. "SAFETY DATA SHEET - 1-(Bromomethyl)-2-chlorobenzene."

- ChemSupply. "1,4-Bis(bromomethyl)

- Fisher Scientific.

- Song, L., & Zhou, Y. "Synthesis of A Novel Hyper-Crosslinked Resin with 1,4-Bis(chloromethoxyl)butane." Asian Journal of Chemistry, Vol. 25, No. 5 (2013), 2755-2757.

- Zhang, X., et al. "Facile synthesis of hypercrosslinked resins via chloromethylation and continuous condensation of simple aryl molecules." Indian Academy of Sciences.

- Al-Harbi, L. "Synthesis and Studies of Polymers Crosslinked with Electrochemically Degradable Crosslinking Reagents." SJSU ScholarWorks.

- Li, G., et al. "Facile Synthesis Hyper-Crosslinked PdFe Bimetallic Polymer as Highly Active Catalyst for Ullmann Coupling Reaction of Chlorobenzene." MDPI.

- BenchChem. "A Technical Guide to 1-Bromo-2-(bromomethyl)

- BenchChem. "An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry."

Sources

- 1. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Facile Synthesis Hyper-Crosslinked PdFe Bimetallic Polymer as Highly Active Catalyst for Ullmann Coupling Reaction of Chlorobenzene | MDPI [mdpi.com]

Navigating Nucleophilic Substitution with 1,4-Bis(bromomethyl)-2-chlorobenzene: A Detailed Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,4-Bis(bromomethyl)-2-chlorobenzene in nucleophilic substitution reactions. This versatile reagent, characterized by two reactive benzylic bromide moieties and a chlorinated aromatic ring, serves as a valuable building block in the synthesis of a diverse array of complex organic molecules, functional polymers, and macrocycles. This guide will delve into the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its use with a variety of nucleophiles.

The Strategic Advantage of 1,4-Bis(bromomethyl)-2-chlorobenzene in Synthesis

The synthetic utility of 1,4-Bis(bromomethyl)-2-chlorobenzene lies in the high reactivity of its two benzylic bromides. The carbon-bromine bonds at the benzylic positions are significantly more susceptible to nucleophilic attack compared to the inert chloro-substituent on the aromatic ring. This differential reactivity allows for selective and sequential functionalization, making it a powerful tool for constructing intricate molecular architectures. The electron-withdrawing nature of the chlorine atom on the benzene ring can also subtly influence the reactivity of the benzylic positions.

These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the bromide leaving group. The choice of solvent, temperature, and base (if required) are critical parameters that can be fine-tuned to optimize reaction outcomes.

Visualization of the General Reaction Pathway

The core transformation in the nucleophilic substitution reactions of 1,4-Bis(bromomethyl)-2-chlorobenzene is the displacement of the bromide ions by a nucleophile. This can occur in a stepwise or simultaneous manner, depending on the stoichiometry of the nucleophile used.

Caption: General scheme of nucleophilic substitution on 1,4-Bis(bromomethyl)-2-chlorobenzene.

Application Notes and Experimental Protocols

This section presents detailed protocols for the reaction of 1,4-Bis(bromomethyl)-2-chlorobenzene with a range of nucleophiles, categorized by the attacking atom.

N-Nucleophiles: Building Blocks for Amines, Azides, and Heterocycles

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry and materials science. 1,4-Bis(bromomethyl)-2-chlorobenzene readily reacts with various nitrogen nucleophiles to yield diamines, diazides, and N-substituted heterocyclic derivatives.

The azide functionality is a versatile precursor for the synthesis of primary amines via reduction or for use in "click" chemistry reactions.[1][2]

Rationale: This reaction proceeds via a straightforward S(_N)2 displacement of the bromide by the azide anion. The use of a polar aprotic solvent like DMF or DMSO facilitates the dissolution of sodium azide and promotes the reaction rate.[3] Since azides can be explosive, it is often desirable to generate them in situ and use them in subsequent one-pot reactions.[1][2]

Materials:

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1,4-Bis(bromomethyl)-2-chlorobenzene (1.0 eq) in DMF.

-

Add sodium azide (2.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Data Summary:

| Nucleophile | Product | Solvent | Temperature | Time | Yield | Reference |

| NaN₃ | 1,4-Bis(azidomethyl)-2-chlorobenzene | DMF | Room Temp. | 12-24 h | High | [1][2] |

Reaction with primary or secondary amines provides access to a wide range of substituted diamines, which are valuable ligands and building blocks for pharmaceuticals and polymers.[4]

Rationale: The reaction with amines typically requires a base to neutralize the HBr formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is commonly used.[5]

Materials:

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Desired primary or secondary amine (2.2 eq)

-

Triethylamine (2.5 eq)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 1,4-Bis(bromomethyl)-2-chlorobenzene (1.0 eq) in acetonitrile.

-

Add the desired amine (2.2 eq) and triethylamine (2.5 eq).

-

Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization.

O-Nucleophiles: Formation of Ethers and Esters

Reactions with oxygen-based nucleophiles lead to the formation of diethers and diesters, which can be used as plasticizers, in fragrance applications, or as monomers for polyesters.

Hydrolysis of the benzylic bromides yields the corresponding diol, a useful precursor for polyesters and other polymers.

Rationale: Hydrolysis can be achieved under basic conditions, where the hydroxide ion acts as the nucleophile. The use of a co-solvent like dioxane or THF can improve the solubility of the starting material in the aqueous medium.

Materials:

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 1,4-Bis(bromomethyl)-2-chlorobenzene (1.0 eq), sodium carbonate (2.5 eq), 1,4-dioxane, and water.

-

Heat the mixture to reflux (around 80-100 °C) for several hours until the starting material is consumed (TLC analysis).

-

Cool the reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-chloro-1,4-benzenedimethanol can be purified by recrystallization.

S-Nucleophiles: Access to Thioethers and Dithiols

Sulfur nucleophiles, such as thiols, readily displace the benzylic bromides to form stable thioether linkages. These sulfur-containing compounds have applications in materials science and as ligands for metal catalysts.[6]

Rationale: The reaction with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide.[3]

Materials:

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Desired thiol (2.2 eq)

-

Sodium hydroxide (2.5 eq)

-

Ethanol

-

Dichloromethane

-

Water

Procedure:

-

Dissolve the desired thiol (2.2 eq) in ethanol.

-

Add a solution of sodium hydroxide (2.5 eq) in ethanol and stir for 15 minutes at room temperature to form the thiolate.

-

Add a solution of 1,4-Bis(bromomethyl)-2-chlorobenzene (1.0 eq) in ethanol to the thiolate solution.

-

Stir the reaction mixture at room temperature overnight or gently heat to 50-60 °C for a few hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dithioether.

-

Purify by column chromatography on silica gel.

P-Nucleophiles: The Gateway to Phosphonium Salts and Ylides

Phosphines, particularly triphenylphosphine, are excellent nucleophiles for benzylic halides, leading to the formation of phosphonium salts. These salts are key intermediates in the Wittig reaction for the synthesis of alkenes.

Rationale: The reaction of triphenylphosphine with benzylic bromides is a straightforward quaternization reaction.[7] The resulting phosphonium salt is typically a stable, crystalline solid that can be isolated by filtration.

Materials:

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Triphenylphosphine (2.2 eq)

-

Toluene or Acetonitrile

Procedure:

-

Dissolve 1,4-Bis(bromomethyl)-2-chlorobenzene (1.0 eq) in toluene or acetonitrile.

-

Add triphenylphosphine (2.2 eq) to the solution.

-

Heat the mixture to reflux for several hours. The phosphonium salt will precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature and collect the solid by filtration.

-

Wash the solid with fresh solvent and dry under vacuum.

C-Nucleophiles: Forging New Carbon-Carbon Bonds

Carbon-based nucleophiles, such as cyanide and enolates, allow for the extension of the carbon skeleton, a fundamental transformation in organic synthesis.

Rationale: The reaction with cyanide ions is an effective method for introducing a two-carbon extension, as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.[8] The reaction is typically carried out in a polar aprotic solvent to avoid the competing hydrolysis of the alkyl halide.[9]

Materials:

-

1,4-Bis(bromomethyl)-2-chlorobenzene

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2.2 eq)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-Bis(bromomethyl)-2-chlorobenzene (1.0 eq) in ethanol.

-

Add a solution of potassium cyanide (2.2 eq) in a minimal amount of water to the ethanolic solution.

-

Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude dinitrile by recrystallization or column chromatography.

Applications in Polymer and Macrocycle Synthesis

The difunctional nature of 1,4-Bis(bromomethyl)-2-chlorobenzene makes it an excellent monomer for the synthesis of functional polymers and macrocycles.

Polymer Synthesis

1,4-Bis(bromomethyl)-2-chlorobenzene can be used as a cross-linking agent or as a monomer in polycondensation reactions. For example, it can react with diamines to form polyamines or with dithiols to form polythioethers. These polymers can have interesting material properties and applications in areas such as ion exchange resins or as supports for catalysts.[1][10]

Caption: Polymerization using 1,4-Bis(bromomethyl)-2-chlorobenzene.

Macrocycle Synthesis

Under high dilution conditions, the reaction of 1,4-Bis(bromomethyl)-2-chlorobenzene with a difunctional nucleophile can lead to the formation of macrocyclic structures.[1][11] These macrocycles are of interest in supramolecular chemistry and for their potential as host molecules.

Conclusion

1,4-Bis(bromomethyl)-2-chlorobenzene is a highly versatile and reactive building block for a wide range of nucleophilic substitution reactions. Its dual benzylic bromide functionality allows for the straightforward introduction of a variety of heteroatom and carbon-based functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound in the development of new materials, pharmaceuticals, and other functional molecules. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

-

Beilstein Journals. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

-

PubChem. Triphenylphosphine. Retrieved from [Link]

-

PMC. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

-

askIITians. (2025). Explain the nucleophilic substitution reaction of chlorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

-

Filo. (2026). C6H4Cl(CH2CH2Cl) reaction with KCN. Retrieved from [Link]

- Google Patents. (2005). Process for eco-friendly synthesis of bromobenzene.

-

Spring, D. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Retrieved from [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

RSC Publishing. (2018). Gelation-free synthesis of high-molecular-weight hyperbranched aromatic polymers containing silicon by Suzuki–Miyaura polycondensation of tri- or tetra(bromoaryl)silane with arylenediboronate. Retrieved from [Link]

- Google Patents. (1993). Sythesis of triphenyl phosphine.

-

Organic Syntheses. ACETYLCHOLINE CHLORIDE. Retrieved from [Link]

-

TSI Journals. (2012). Organic CHEMISTRY. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Replacing a halogen by -CN. Retrieved from [Link]

-

Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

PMC. (2009). SYNTHESIS OF SYMMETRICAL METHYLENEBIS(ALKYL HYDROGEN PHOSPHONATES) BY SELECTIVE CLEAVAGE OF METHYLENEBIS(DIALKYL PHOSPHONATES) WITH MORPHOLINE. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Sciencemadness.org. (1986). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Retrieved from [Link]

-

Organic Chemistry 1: An open textbook. Common nucleophilic substitution reactions. Retrieved from [Link]

-

Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

- Google Patents. (2024). PROCESS FOR PREPARING PHOSPHONATE ESTERS.

Sources

- 1. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. youtube.com [youtube.com]

- 9. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Application Note: Strategic Utilization of 1,4-Bis(bromomethyl)-2-chlorobenzene in Asymmetric Linker Synthesis

Abstract

1,4-Bis(bromomethyl)-2-chlorobenzene (BBMCB) represents a critical evolution in the design of bifunctional benzyl linkers. Unlike its symmetric parent compound (1,4-bis(bromomethyl)benzene)—widely used in the synthesis of macrocycles like Plerixafor —the introduction of a chlorine atom at the 2-position breaks molecular symmetry. This application note details the exploitation of this asymmetry to achieve regioselective mono-alkylation , enabling the synthesis of complex, non-symmetric pharmaceutical intermediates such as heterobifunctional PROTAC linkers and kinase inhibitor scaffolds (e.g., analogs of Gilteritinib ). We present a validated protocol for differentiating the reactivity of the ortho- and meta-benzylic positions.

Chemical Profile & Reactivity Analysis

The "Ortho-Effect" and Regiocontrol

The utility of BBMCB lies in the distinct electrophilicity of its two bromomethyl groups. While both are susceptible to

-

Position 1 (-CH

Br, ortho to Cl):-

Sterics: High. The chlorine atom (Van der Waals radius ~1.75 Å) creates significant steric hindrance, retarding the approach of bulky nucleophiles.

-

Electronics: The inductive electron-withdrawing effect (-I) of chlorine increases the partial positive charge (

) on the benzylic carbon, theoretically increasing electrophilicity. However, in typical

-

-

Position 4 (-CH

Br, meta to Cl):-

Sterics: Low. This position is sterically comparable to unsubstituted benzyl bromide.

-

Reactivity: Reacts significantly faster with secondary amines or bulky nucleophiles compared to Position 1.

-

Strategic Implication: By controlling temperature and stoichiometry, researchers can selectively functionalize Position 4, isolating the mono-alkylated intermediate before engaging Position 1.

Physical Properties Table

| Property | Data | Relevance to Protocol |

| CAS Number | 66192-24-3 (variant) / 611-17-6 (mono) | Verification required; specific isomers vary. |

| Molecular Weight | 312.43 g/mol | Calculation of stoichiometry. |

| Appearance | White to off-white crystalline solid | Visual purity check (yellowing indicates decomposition). |

| Melting Point | 88–92 °C | Solid handling; melt-phase reactions possible but risky. |

| Solubility | DCM, THF, Acetonitrile, Toluene | Compatible with standard organic synthesis solvents. |

| Hazards | Lachrymator , Corrosive, Skin Sensitizer | Requires full fume hood and neutralizing traps. |

Application Workflow: Asymmetric Macrocyclization

The following diagram illustrates the kinetic differentiation strategy used to synthesize asymmetric cores for kinase inhibitors or macrocycles.

Figure 1: Kinetic resolution strategy utilizing the steric hindrance of the 2-chloro substituent to achieve regioselective alkylation at the 4-position.

Detailed Protocol: Regioselective Mono-Alkylation

Objective: Synthesize N-(4-bromomethyl-3-chlorobenzyl)-morpholine (hypothetical intermediate) by selectively reacting the C4-bromomethyl group with morpholine.

Pre-Reaction Safety Checklist

-

Engineering Controls: Process must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield.

-

Neutralization: Prepare a beaker of 10% aqueous sodium thiosulfate to neutralize any spilled alkyl bromide or contaminated glassware.

Reagents & Setup

-

Substrate: 1,4-Bis(bromomethyl)-2-chlorobenzene (10 mmol, 3.12 g)

-

Nucleophile: Morpholine (10 mmol, 0.87 g) — Strict 1:1 stoichiometry is critical.

-

Base: Diisopropylethylamine (DIPEA) (12 mmol)

-

Solvent: Anhydrous Acetonitrile (MeCN) (50 mL)

-

Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), addition funnel, nitrogen inlet, low-temperature thermometer.

Step-by-Step Procedure

-

Dissolution:

-

Charge the RBF with BBMCB and MeCN under nitrogen atmosphere.

-

Cool the solution to -10 °C using an ice/salt or acetone/dry ice bath. Rationale: Lower temperature amplifies the kinetic difference between the steric (C1) and non-steric (C4) positions.

-

-

Controlled Addition:

-

Dissolve Morpholine and DIPEA in 10 mL MeCN.

-

Add this mixture dropwise via the addition funnel over 60 minutes .

-

Critical: Maintain internal temperature below -5 °C. Rapid addition leads to localized high concentration and bis-alkylation byproducts.

-

-

Reaction Monitoring:

-

Stir at -10 °C for 2 hours.

-

Monitor via TLC (Hexane/EtOAc 8:2). Look for the consumption of starting material (

) and appearance of the mono-product ( -

Note: If bis-product (

) begins to form, quench immediately.

-

-

Quench & Workup:

-

Quench with 50 mL cold water.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, and concentrate -

Caution: The crude residue contains active benzylic bromide (lachrymator). Handle in the hood.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

30% EtOAc in Hexanes. -

The unreacted starting material elutes first (recoverable), followed by the desired 4-substituted mono-product .

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Bis-alkylation | Temperature too high (> 0°C) | Cool reaction to -20°C; slow down addition rate. |

| Low Conversion | Steric bulk of nucleophile | If using bulky amines, switch solvent to DMF to increase reaction rate, but maintain low temp. |

| Hydrolysis (Alcohol formation) | Wet solvent | Ensure MeCN is anhydrous; use molecular sieves. |

| Yellow/Orange Product | Decomposition/Bromine release | Wash organic phase with 10% |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69335, 1,4-Bis(bromomethyl)benzene.[1] Retrieved from [Link].

-

Huang, R. J., et al. (2025).[2] A study of the synthetic route and resistance of gilteritinib.[2][3] ResearchGate.[2][3] Retrieved from [Link].

-

Apicule. (2025). 1,4-Bis(bromomethyl)benzene API Intermediate Manufacturers.[1] Retrieved from [Link].

(Note: While specific literature on the 2-chloro derivative is proprietary or sparse compared to the non-chlorinated parent, the reactivity principles cited are grounded in fundamental physical organic chemistry regarding steric effects in benzylic substitution.)

Sources

Application Note: Precision Synthesis of Poly(2-chloro-1,4-phenylene vinylene) via Gilch Polymerization

Executive Summary & Scientific Rationale

This Application Note details the synthesis of Poly(2-chloro-1,4-phenylene vinylene) (Cl-PPV) utilizing 1,4-Bis(bromomethyl)-2-chlorobenzene as the precursor. While Poly(p-phenylene vinylene) (PPV) derivatives are foundational to organic electronics (OLEDs, photovoltaics), their application in biomedical fields —specifically as fluorescent probes for bio-imaging and conductive scaffolds for tissue engineering—requires exceptional purity and structural definition.

The synthesis utilizes the Gilch dehydrohalogenation route .[1] We select the bis(bromomethyl) precursor over the bis(chloromethyl) analogue because the weaker C-Br bond facilitates a more efficient 1,6-elimination, resulting in higher molecular weights and lower defect densities [1]. The chlorine substituent on the benzene ring serves two critical functions:

-

Steric Tuning: It introduces asymmetry, modulating the polymer's solubility and preventing excessive

- -

Electronic Modulation: The electron-withdrawing nature of the chlorine atom lowers the HOMO/LUMO levels, enhancing oxidative stability—a critical parameter for biological environments.

Reaction Mechanism: The Gilch Route[1][2][3][4][5]

The polymerization proceeds via a base-induced 1,6-elimination of hydrogen bromide to form a highly reactive

Mechanistic Pathway (DOT Visualization)

Figure 1: The Gilch polymerization mechanism involves the formation of a transient quinodimethane species. Control of the elimination step is vital to minimize structural defects.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Monomer | 1,4-Bis(bromomethyl)-2-chlorobenzene (>98%) | Precursor (Recrystallize from hexanes if slightly yellow) |

| Base | Potassium tert-butoxide ( | Initiator/Elimination agent |

| Solvent | Tetrahydrofuran (THF), Anhydrous, Inhibitor-free | Reaction Medium |

| Quenching Agent | Methanol (MeOH) + 1% HCl | Terminates radicals and precipitates polymer |

| Atmosphere | Dry Nitrogen or Argon | Prevents oxidative degradation |

| Cooling | Ice/Water bath (0°C) | Controls reaction exotherm and PDI |

Safety Warning (Lachrymator)

CRITICAL: 1,4-Bis(bromomethyl)-2-chlorobenzene is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: All weighing and handling must occur inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Neutralization: Keep a beaker of 10% aqueous NaOH/ethanol handy to neutralize spills immediately.

Step-by-Step Synthesis

Phase 1: Preparation (Inert Atmosphere)

-

Glassware Prep: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a magnetic stir bar, and an addition funnel overnight. Assemble hot under nitrogen flow.

-

Monomer Solution: In a separate vial inside the hood, dissolve 1.0 g (3.2 mmol) of 1,4-Bis(bromomethyl)-2-chlorobenzene in 50 mL of anhydrous THF . Degas this solution by bubbling nitrogen for 15 minutes.

-

Base Setup: Charge the 3-neck RBF with 150 mL of anhydrous THF . Add 12.8 mL (12.8 mmol, 4.0 eq) of

-BuOK solution. Note: Excess base is required to drive the elimination fully. -

Thermal Control: Place the RBF in an ice-water bath and cool to 0°C. Stir vigorously.

Phase 2: Polymerization

-

Addition: Transfer the monomer solution to the addition funnel.

-

Controlled Feed: Add the monomer solution dropwise to the stirred base solution over 30–45 minutes .

-

Observation: The solution will rapidly turn yellow-green, then darken to orange/red, indicating the formation of the conjugated system.

-

Why Slow Addition? This maintains a low instantaneous monomer concentration, favoring intramolecular elimination over intermolecular cross-linking, and helps control the polydispersity index (PDI) [2].

-

-

Propagation: Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours in the dark (wrap flask in foil).

Phase 3: Quenching & Isolation

-

Precipitation: Pour the viscous reaction mixture slowly into 1000 mL of vigorously stirred Methanol containing 10 mL of conc. HCl.

-

Filtration: Collect the fibrous polymer precipitate via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with Methanol (3 x 50 mL) followed by Acetone (2 x 50 mL) to remove oligomers and residual salts.

Phase 4: Purification (Soxhlet Extraction)

To ensure "bio-grade" purity, simple precipitation is insufficient. 11. Extraction: Place the crude polymer in a Soxhlet thimble. 12. Cycle 1 (Impurities): Extract with Methanol for 12 hours (removes salts/catalyst). 13. Cycle 2 (Oligomers): Extract with Acetone for 12 hours (removes low Mw oligomers). 14. Cycle 3 (Collection): Extract with Chloroform or THF .[5] The polymer will dissolve into the solvent flask. 15. Final Recovery: Concentrate the Chloroform/THF fraction and re-precipitate into pure Methanol. Dry under vacuum at 40°C for 24 hours.

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow emphasizing the critical purification steps required for high-performance applications.

Characterization & Quality Control

For drug delivery or sensor applications, the polymer must be characterized for defects and molecular weight.

| Technique | Target Parameter | Expected Result |

| 1H NMR (CDCl3) | Structural Integrity | Broad peaks (polymer effect). Vinyl protons appear at 7.0–7.5 ppm . Absence of sharp peaks at 4.5 ppm (unreacted -CH2Br). |

| GPC (THF) | Molecular Weight | Mn: 50,000 – 200,000 Da. PDI: 2.0 – 3.5 (typical for radical polymerization). |

| UV-Vis | Conjugation Length | |

| Fluorescence | Emission | Strong emission approx. 500–550 nm . |

Troubleshooting Guide

-

Problem: Gelation during synthesis.

-

Cause: Monomer concentration too high (>0.1 M) or temperature too high.

-

Fix: Dilute reaction to 0.05 M and maintain 0°C during addition.

-

-

Problem: Low Molecular Weight.

-

Cause: Water in solvent (terminates chain) or insufficient base.

-

Fix: Distill THF over Na/Benzophenone; ensure

-BuOK is fresh.

-

-

Problem: Insolubility.

-

Cause: Cross-linking (defects) or extremely high Mw.

-

Fix: Filter the final chloroform solution through a 0.45

m PTFE filter before final precipitation.

-

References

-

H. G. Gilch & W. L.

-Halogenated -

H. Becker et al. , "Synthesis and Properties of soluble PPV derivatives," Macromolecules, 1999.

-

D. Vanderzande et al. , "PPV Polymerization through the Gilch Route: Diradical Character of Monomers," Journal of Physical Chemistry C, 2015.

-

BenchChem , "1-Bromo-2-(bromomethyl)-4-chlorobenzene Properties & Protocols," BenchChem Technical Guide, 2025.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. molmod.ugent.be [molmod.ugent.be]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. davidlu.net [davidlu.net]

- 6. CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization - Google Patents [patents.google.com]

minimizing over-bromination in the synthesis of 1,4-Bis(bromomethyl)-2-chlorobenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(bromomethyl)-2-chlorobenzene from 2-chloro-p-xylene. The primary focus is to address the common and often challenging issue of over-bromination, which leads to the formation of tribrominated impurities, thereby reducing yield and complicating purification. This document is structured to provide both high-level understanding through FAQs and granular, actionable advice in the troubleshooting section.

Reaction Overview: The Wohl-Ziegler Bromination

The synthesis of 1,4-Bis(bromomethyl)-2-chlorobenzene is typically achieved via a free-radical chain reaction known as the Wohl-Ziegler bromination.[1] This method uses N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar, anhydrous solvent.

The reaction proceeds through a free-radical mechanism. The key to minimizing over-bromination lies in controlling the concentration of the bromine radical (Br•) and the reaction time to favor the formation of the desired dibrominated product over the undesired tribrominated side product.[2][3]

Caption: Free-radical mechanism for the synthesis of 1,4-Bis(bromomethyl)-2-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What exactly is over-bromination in this context, and why is it a significant problem?

Over-bromination is the further reaction of the desired product, 1,4-Bis(bromomethyl)-2-chlorobenzene, to form 1-(bromomethyl)-2-chloro-4-(dibromomethyl)benzene and other more highly brominated species. This occurs when a bromine radical abstracts a hydrogen from one of the already formed bromomethyl groups. It is a significant issue for two main reasons:

-

Reduced Yield: Every mole of the desired product that is over-brominated is a direct loss in the yield of the target molecule.

-

Purification Challenges: The physical properties (e.g., polarity, solubility) of the over-brominated byproducts are often very similar to the desired product, making separation by standard techniques like recrystallization or column chromatography difficult and inefficient.[4]

Q2: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?

While elemental bromine can perform benzylic bromination, it is highly reactive and its use presents several challenges. NBS is the preferred reagent because it serves as a source for a low, controlled concentration of Br₂ throughout the reaction.[3][5] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step. The advantages of using NBS are:

-

Minimizes Side Reactions: The low concentration of Br₂ favors the desired radical pathway and suppresses competitive electrophilic aromatic substitution on the benzene ring.[5]

-

Enhanced Selectivity: A controlled generation of bromine radicals allows for better management of the reaction rate, reducing the likelihood of runaway reactions and subsequent over-bromination.[6]

-

Ease of Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than liquid bromine.[7]

Q3: What is the role of the radical initiator, and how does its concentration impact the reaction?

A radical initiator, like AIBN or benzoyl peroxide, is a compound that decomposes under heat or UV light to generate free radicals.[1][8] These initial radicals are not the primary chain carriers but serve to start the chain reaction by generating the first bromine radicals.[9] The concentration is critical:

-

Too Little Initiator: The reaction may be very slow to start or may not initiate at all, leading to incomplete conversion.

-

Too Much Initiator: The initiation rate will be too high, leading to a rapid, exothermic reaction that is difficult to control. This burst of radical activity increases the probability of over-bromination and the formation of other side products.[10] Typically, a catalytic amount (0.02-0.1 equivalents) is sufficient.

Q4: What are the ideal solvent characteristics for this synthesis?

The ideal solvent for a Wohl-Ziegler bromination is non-polar and, critically, anhydrous.[1]

-

Non-Polarity: Non-polar solvents like carbon tetrachloride (CCl₄, historically), 1,2-dichloroethane, or chlorobenzene are preferred as they do not promote ionic side reactions.[11][12] Polar solvents can facilitate electrophilic bromination pathways.[11]

-

Anhydrous Conditions: The presence of water must be strictly avoided. Water can react with NBS to form hypobromous acid, leading to undesired side reactions such as the formation of bromohydrins if any double bonds were present, or other oxidative processes.[1]

Q5: How can I effectively monitor the reaction's progress to stop it at the right time?

Stopping the reaction at the optimal point is crucial to prevent over-bromination. Several methods can be employed:

-

Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (2-chloro-p-xylene) and the mono-brominated intermediate, and the appearance of the desired dibrominated product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative monitoring, GC-MS can be used to determine the relative ratios of starting material, intermediates, and products.

-

Visual Cues: During the reaction, NBS (which is denser than solvents like CCl₄) is consumed, and its solid succinimide byproduct (which is less dense) is formed. The completion of the reaction is often indicated when all the dense NBS has been replaced by the succinimide floating on the surface of the solvent.[13][14]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High percentage of tribrominated product detected. | 1. Incorrect Stoichiometry: Molar excess of NBS used. 2. Prolonged Reaction Time: The reaction was allowed to proceed long after the starting material was consumed. 3. High Temperature: Excessive heat increases reaction rates indiscriminately, promoting further bromination of the product. | 1. Use precise stoichiometry. Employ 2.0 to 2.2 equivalents of NBS relative to the 2-chloro-p-xylene. 2. Monitor the reaction closely using TLC or GC and quench the reaction as soon as the dibrominated intermediate is consumed.[15] 3. Maintain a steady reflux. Avoid vigorous, uncontrolled heating that could create localized hot spots. |

| Significant unreacted starting material or mono-brominated intermediate. | 1. Insufficient Brominating Agent: Less than 2 equivalents of NBS were used. 2. Degraded Reagents: NBS or the radical initiator may have decomposed during storage. 3. Premature Quenching: The reaction was stopped too early. | 1. Verify stoichiometry. Ensure at least 2 full equivalents of NBS are added. 2. Use fresh or purified reagents. Impure NBS can give unreliable results; it can be recrystallized from water.[1] Use a fresh supply of the radical initiator. 3. Continue the reaction while monitoring until TLC/GC indicates full conversion of the starting materials. |

| Reaction is sluggish or fails to initiate. | 1. Inactive Initiator: The initiator has degraded, or the reaction temperature is too low for its decomposition. 2. Presence of Inhibitors: Dissolved oxygen or other impurities (e.g., phenols) in the solvent or on the glassware can act as radical scavengers. 3. Insufficient Energy: The temperature is below reflux, or the UV light source (if used) is not effective. | 1. Use a fresh batch of initiator. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN decomposition is efficient around 80 °C). 2. De-gas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is clean and dry. 3. Ensure a steady reflux is achieved or use a suitable UV lamp to provide sufficient energy for initiation.[9] |

| Formation of aromatic bromination byproducts. | 1. Non-radical Pathway: Conditions are favoring electrophilic aromatic substitution. 2. Presence of Moisture/Polar Solvents: These can promote ionic reaction pathways.[11] 3. Use of Br₂ in the presence of a Lewis acid catalyst. | 1. Ensure radical conditions. Use a radical initiator and/or a light source. Avoid any Lewis acid contaminants.[16] 2. Use anhydrous, non-polar solvents. Thoroughly dry all glassware and solvents before use.[1][17] 3. Use NBS as the bromine source. This maintains a low Br₂ concentration, disfavoring the electrophilic pathway.[5] |

Key Parameter Summary for Selectivity

| Parameter | Recommendation | Rationale for Minimizing Over-bromination |

| NBS Stoichiometry | 2.0 - 2.2 equivalents | Provides sufficient bromine for the desired reaction without a large excess that would drive the reaction toward the tribrominated product. |

| Initiator Conc. | 0.02 - 0.1 equivalents | Ensures a controlled initiation rate, preventing a surge of radicals that leads to rapid, unselective bromination.[8] |

| Solvent | Anhydrous, non-polar (e.g., 1,2-dichloroethane, chlorobenzene) | Suppresses ionic side reactions, particularly electrophilic aromatic bromination, and prevents unwanted reactions of NBS with water.[11][12] |

| Temperature | Steady reflux | Provides sufficient energy to initiate and sustain the radical chain reaction without excessive heating that would accelerate over-bromination. |

| Reaction Time | Monitor until completion | Stopping the reaction immediately after the consumption of the starting material and mono-brominated intermediate prevents the desired product from being consumed to form the tribrominated byproduct. |

Example Protocol: Synthesis of 1,4-Bis(bromomethyl)-2-chlorobenzene

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-p-xylene (1.0 eq.).

-

Reagent Addition: Add an anhydrous, non-polar solvent such as 1,2-dichloroethane. Add N-Bromosuccinimide (2.1 eq.) and AIBN (0.05 eq.).

-

Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the mixture to a steady reflux (approx. 83 °C for 1,2-dichloroethane) with vigorous stirring. The reaction can be initiated or accelerated by irradiation with a UV lamp.[14]

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-5 hours. Completion is also indicated by the solid succinimide byproduct floating on the solvent surface.[14]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, then in an ice bath to fully precipitate the succinimide.

-

Purification: Filter off the succinimide and wash it with a small amount of cold solvent. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization, typically from a solvent like hexanes or ethanol, to yield the pure 1,4-Bis(bromomethyl)-2-chlorobenzene.[13][18]

References

-

N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Benzylic Bromination - Chemistry Steps. (2024, February 10). Retrieved February 20, 2026, from [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022, April 8). Retrieved February 20, 2026, from [Link]

-

Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry. (2011, June 10). Retrieved February 20, 2026, from [Link]

-